molecular formula C12H11FN2 B1343230 [6-(4-Fluorophenyl)pyridin-3-yl]methanamine

[6-(4-Fluorophenyl)pyridin-3-yl]methanamine

Cat. No. B1343230
M. Wt: 202.23 g/mol
InChI Key: JISNHEADXUWWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Fluorophenyl)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-(4-Fluorophenyl)pyridin-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(4-Fluorophenyl)pyridin-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[6-(4-Fluorophenyl)pyridin-3-yl]methanamine

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

[6-(4-fluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H11FN2/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12/h1-6,8H,7,14H2

InChI Key

JISNHEADXUWWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-bath cooled solution of sodium borohydride (5.47 g, 144.5 mmol) in anhydrous 1,4-dioxane (100 ml) was added slowly a solution of glacial acetic acid (8.27 ml, 144.5 mmol) in 1,4-dioxane (50 ml). To this mixture was added 6-(4-fluorophenyl)nicotinamide (Description 24; 6.25 g, 28.9 mmol) and the resulting mixture heated at reflux for 4 hours. The cooled reaction mixture was evaporated and water (60 ml) added slowly. This mixture was extracted with dichloromethane, and the solid which appeared between the layers was removed by filtration. This solid was triturated with a mixture of dichloromethane and iso-hexanes, filtered and dried to give the title compound (510 mg, 8%) as a pale green solid.
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.25 g
Type
reactant
Reaction Step Three
Yield
8%

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